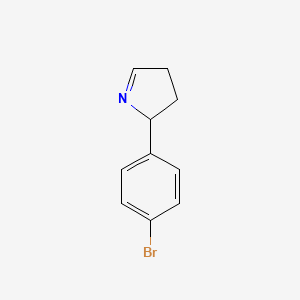
5-Bromo-5'-(7-dodecyl-9H-fluoren-2-YL)-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of a bromine atom, a dodecyl chain, and a fluorenyl group attached to the bithiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the following steps:
Suzuki Coupling: The fluorenyl group can be attached to the bithiophene core via a Suzuki coupling reaction. This involves the reaction of a bromo-substituted bithiophene with a boronic acid derivative of fluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Alkylation: The dodecyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene may involve large-scale bromination, coupling, and alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium methoxide, potassium thiolate, and polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Materials: Employed in the development of organic photovoltaic cells (OPVs) due to its ability to absorb light and generate charge carriers.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes based on its electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging and biosensing applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene involves its ability to participate in π-π stacking interactions and charge transfer processes. The compound’s molecular structure allows it to interact with other molecules through non-covalent interactions, facilitating the formation of conductive pathways in electronic devices. The presence of the fluorenyl group enhances its photophysical properties, making it suitable for use in optoelectronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the fluorenyl and dodecyl groups, resulting in different electronic properties.
5-Bromo-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: Similar structure but without the dodecyl chain, affecting its solubility and self-assembly behavior.
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene: The presence of both the fluorenyl and dodecyl groups makes it unique in terms of its electronic and solubility properties.
Uniqueness
The uniqueness of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene lies in its combination of a bromine atom, a fluorenyl group, and a dodecyl chain. This combination imparts specific electronic, photophysical, and solubility properties that make it particularly suitable for applications in organic electronics and photovoltaic materials.
Eigenschaften
CAS-Nummer |
922706-48-7 |
|---|---|
Molekularformel |
C33H37BrS2 |
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
2-bromo-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C33H37BrS2/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-15-28-26(21-24)23-27-22-25(14-16-29(27)28)30-17-18-31(35-30)32-19-20-33(34)36-32/h13-22H,2-12,23H2,1H3 |
InChI-Schlüssel |
SUCWEJRSLSWSAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)



![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)


![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)

![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


